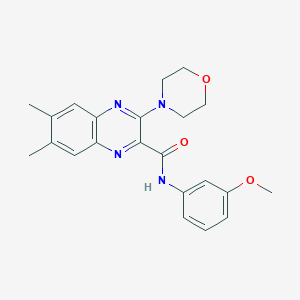![molecular formula C25H22N2O4 B14942628 (4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B14942628.png)
(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE is a complex organic compound that features multiple functional groups, including hydroxyl, toluidino, and ethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific conditions to form the final product. Common reagents used in the synthesis include phenols, amines, and aldehydes, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors, with careful control of temperature, pressure, and pH to optimize yield and purity. The use of automated systems and continuous flow processes could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a precursor for developing bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism by which 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE include other dihydropyrrole derivatives with hydroxyl and toluidino groups. Examples might include:
- 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-AMINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE
- 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-METHYLAMINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE
Uniqueness
The uniqueness of 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H22N2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(4E)-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(4-methylanilino)ethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H22N2O4/c1-15-6-8-18(9-7-15)26-16(2)22-23(17-4-3-5-21(29)14-17)27(25(31)24(22)30)19-10-12-20(28)13-11-19/h3-14,23,26,28-29H,1-2H3/b22-16+ |
InChI Key |
NFZWXLVNIZVLPV-CJLVFECKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC(=CC=C4)O)/C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC(=CC=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942545.png)
![(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14942550.png)

![4-bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14942560.png)
![1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl-](/img/structure/B14942563.png)

![N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B14942574.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942594.png)

![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B14942610.png)
![methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B14942611.png)
![7-(4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942613.png)

![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate](/img/structure/B14942631.png)
